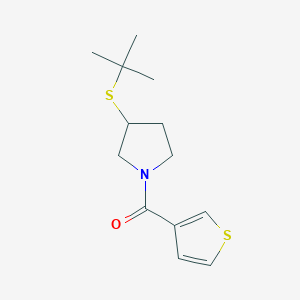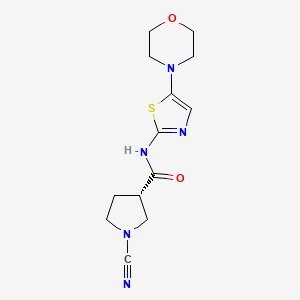
(3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a novel small molecule that has recently been developed for use in various scientific research applications. This compound has the potential to be used in a variety of different research fields, including in vivo and in vitro studies, as well as for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds :
- The compound has been used in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Studies have shown the synthesis of various heterocyclic systems such as pyrrole, pyridine, coumarin, thiazole, and triazolo[5,1-c]triazine, utilizing the compound as a precursor. These synthesized compounds have been characterized using analytical techniques like IR, MS, NMR, and X-ray diffraction (Zaki et al., 2020), (Fadda et al., 2017), (Zaki et al., 2014).
Antimicrobial and Antiurease Activities :
- The compound has been involved in the synthesis of morpholine derivatives containing an azole nucleus. These derivatives have shown promising antimicrobial and antiurease activities, indicating potential medicinal applications (Bektaş et al., 2012).
Antitumor Properties :
- Derivatives of the compound have been synthesized and screened for antitumor properties. Some of these derivatives have shown promising results in anticancer activity screening, indicating potential for the development of new anticancer agents (Horishny et al., 2020).
Synthesis of Bioactive Intermediates :
- The compound has been used in the synthesis of bioactive intermediates like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is a significant intermediate for synthesizing biologically active compounds. These intermediates have applications in the study of anticancer drugs (Wang et al., 2016).
Synthesis of Thieno[3,2-d]pyrimidine Derivatives :
- The compound has been used for synthesizing thieno[3,2-d]pyrimidin-4-yl derivatives, important intermediates inhibiting tumor necrosis factor alpha and nitric oxide, highlighting its potential in medicinal chemistry (Lei et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 6RK73, also known as (3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, is the enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1, also known as neuron-specific protein PGP9.5 and Parkinson disease 5 (PARK5), is a deubiquitinating enzyme (DUB) active in neurons and constitutes 1 to 2% of the total brain protein . Variants of UCHL1 have been linked with neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .
Mode of Action
6RK73 is a covalent irreversible inhibitor of UCHL1 . It binds to the active-site cysteine residue of UCHL1 in an activity-dependent manner . This compound shows excellent inhibitory potency towards UCHL1 based on an in vitro half-maximum inhibitory concentration (IC50) assay, and a high selectivity over other DUBs including its closest family members UCHL3 and UCHL5 .
Biochemical Pathways
UCHL1 is part of the ubiquitin system, which relies to a great extent on cysteine catalysis . The addition of ubiquitin to target proteins is catalyzed by E1, E2, and E3 enzymes in an ATP-dependent conjugation reaction by specific combinations of E1, E2, and E3 enzymes, and it is reversed by any of approximately 100 deubiquitylating enzymes (DUBs) in humans . UCHL1 is thought to remove ubiquitin from small substrates .
Pharmacokinetics
It has been demonstrated that 6rk73 can penetrate cells , suggesting it may have good bioavailability
Result of Action
6RK73 has been shown to inhibit UCHL1 activity in breast cancer . It displays strong inhibition of the TGFβ-induced pSMAD2 and pSMAD3, and a decrease of TβRI and total SMAD protein levels . This leads to a significant reduction in the migration of MDA-MB-436 cells .
Propiedades
IUPAC Name |
(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHSXKWNFYNNS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2473156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
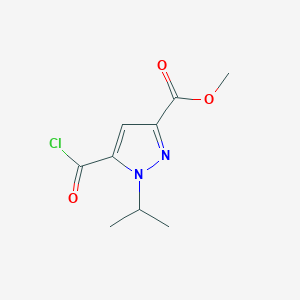
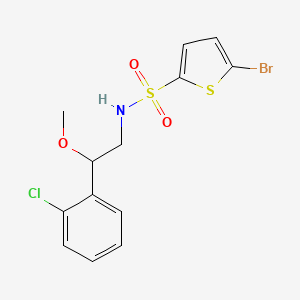
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)
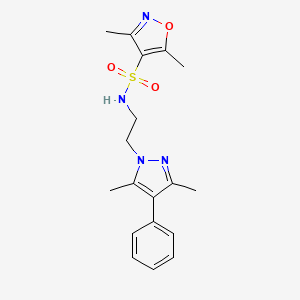
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
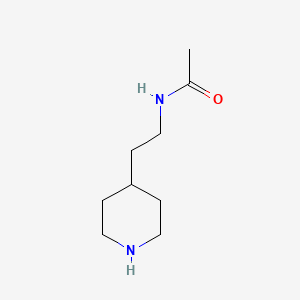
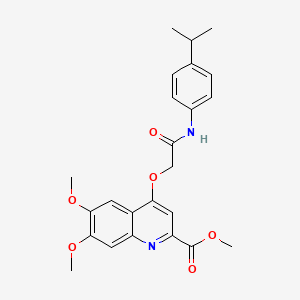

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
